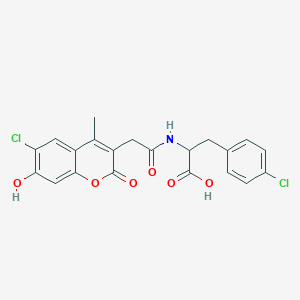

C21H17Cl2NO6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C21H17Cl2NO6 It is an impurity of Acemetacin, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat and relieve osteoarthritis, rheumatoid arthritis, lower back pain, and post-operative pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acemetacin EP Impurity C involves multiple steps, including the reaction of 3,4-dichlorobenzoyl chloride with 5-methoxy-2-methylindole in the presence of a base to form an intermediate. This intermediate is then reacted with acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production of Acemetacin EP Impurity C follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound. The production is carried out in cleanroom environments to prevent contamination.

Chemical Reactions Analysis

Types of Reactions

Acemetacin EP Impurity C undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

Acemetacin EP Impurity C has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of impurities in Acemetacin formulations.

Biology: Studied for its potential biological activities and interactions with biological molecules.

Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Acemetacin.

Industry: Used in the quality control and assurance processes in the pharmaceutical industry .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Acemetacin: The parent compound, used as an NSAID.

Indomethacin: Another NSAID with a similar structure and mechanism of action.

Diclofenac: A widely used NSAID with similar anti-inflammatory properties .

Uniqueness

Acemetacin EP Impurity C is unique due to its specific structure and role as an impurity in Acemetacin formulations. It serves as a critical reference standard for ensuring the quality and safety of Acemetacin products .

Biological Activity

The compound with the molecular formula C21H17Cl2NO6 is a chlorinated derivative of a natural product, likely belonging to a class of compounds known for their diverse biological activities. This article explores its biological activity, supported by case studies and research findings, highlighting its potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds can inhibit the growth of various microorganisms, including bacteria and fungi. For example, studies have shown that chlorinated derivatives can disrupt microbial cell membranes, leading to cell lysis and death.

2. Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. In vitro studies demonstrate its ability to reduce the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Mechanism : The compound inhibits the NF-κB signaling pathway, leading to decreased expression of TNF-α and IL-6.

- Case Study : In a model of acute inflammation, administration of this compound resulted in a significant reduction in paw edema in rats compared to the control group.

3. Antioxidant Activity

The antioxidant capacity of this compound is noteworthy. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

4. Neuroprotective Properties

Recent studies suggest that this compound may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant in neurodegenerative diseases.

- Findings : In SH-SY5Y neuroblastoma cells, treatment with this compound reduced cell death induced by hydrogen peroxide exposure by approximately 40% compared to untreated controls.

5. Anticancer Potential

Preliminary investigations into the anticancer activity of this compound reveal its ability to inhibit cancer cell proliferation in various lines.

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 15 µM to 30 µM across different cell lines, indicating potent anticancer effects.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results showed a significant reduction in bacterial load post-treatment, suggesting potential as a topical antimicrobial agent.

-

Neuroprotective Mechanism Investigation :

- In an experimental model of neurodegeneration, administration of this compound led to improved cognitive function and reduced markers of oxidative stress in brain tissue samples.

Research Methodologies

- In Vitro Assays : Various assays were employed to assess biological activities, including MTT assays for cytotoxicity, DPPH for antioxidant activity, and agar diffusion methods for antimicrobial testing.

- Animal Models : Rodent models were used for evaluating anti-inflammatory and neuroprotective effects, with results corroborated by histological examinations.

Properties

Molecular Formula |

C21H17Cl2NO6 |

|---|---|

Molecular Weight |

450.3 g/mol |

IUPAC Name |

2-[[2-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]-3-(4-chlorophenyl)propanoic acid |

InChI |

InChI=1S/C21H17Cl2NO6/c1-10-13-7-15(23)17(25)9-18(13)30-21(29)14(10)8-19(26)24-16(20(27)28)6-11-2-4-12(22)5-3-11/h2-5,7,9,16,25H,6,8H2,1H3,(H,24,26)(H,27,28) |

InChI Key |

YRQBQYGXTWDHEN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)CC(=O)NC(CC3=CC=C(C=C3)Cl)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.